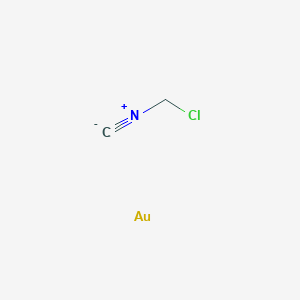
Chloro(isocyano)methane--gold (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(isocyano)methane–gold (1/1) is a coordination compound that features a gold atom bonded to a chloro(isocyano)methane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(isocyano)methane–gold (1/1) typically involves the reaction of gold chloride with isocyanomethane under controlled conditions. One common method involves the use of a gold precursor, such as gold(III) chloride, which reacts with isocyanomethane in the presence of a reducing agent to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the product .
Industrial Production Methods
While specific industrial production methods for chloro(isocyano)methane–gold (1/1) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations .
Chemical Reactions Analysis
Types of Reactions
Chloro(isocyano)methane–gold (1/1) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro or isocyano groups can be replaced by other ligands through nucleophilic substitution reactions.
Oxidation and Reduction: The gold center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium cyanide, which can replace the chloro group with a cyanide group under reflux conditions in ethanol.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used to alter the oxidation state of the gold center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with cyanide ions would produce gold-cyanide complexes, while oxidation reactions could yield gold(III) complexes .
Scientific Research Applications
Chloro(isocyano)methane–gold (1/1) has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing into its potential use in medicine, particularly in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Mechanism of Action
The mechanism of action of chloro(isocyano)methane–gold (1/1) involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various biomolecules, influencing their function and activity. This interaction can disrupt biological pathways, leading to therapeutic effects in the case of medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Chloro(isocyano)methane–silver (1/1): Similar in structure but with a silver center instead of gold.
Chloro(isocyano)methane–copper (1/1): Contains a copper center and exhibits different reactivity and applications.
Uniqueness
Chloro(isocyano)methane–gold (1/1) is unique due to the specific properties imparted by the gold center, such as its high stability and ability to participate in a wide range of chemical reactions. These properties make it particularly valuable in catalysis and medicinal chemistry, where gold-based compounds often exhibit superior performance compared to their silver or copper counterparts .
Properties
CAS No. |
37131-30-9 |
|---|---|
Molecular Formula |
C2H2AuClN |
Molecular Weight |
272.46 g/mol |
IUPAC Name |
chloro(isocyano)methane;gold |
InChI |
InChI=1S/C2H2ClN.Au/c1-4-2-3;/h2H2; |
InChI Key |
TZXDQOYYKLVIIY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCl.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)


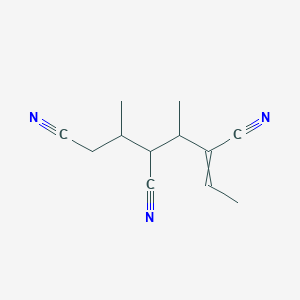
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
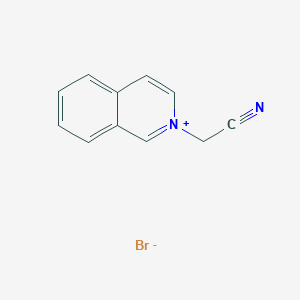
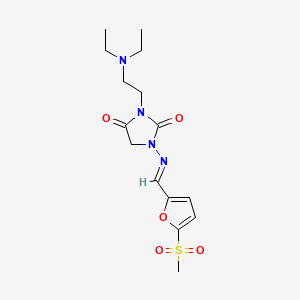
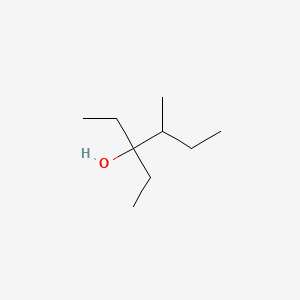
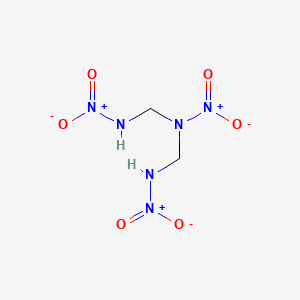
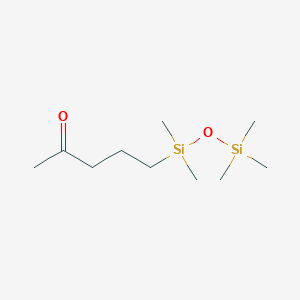
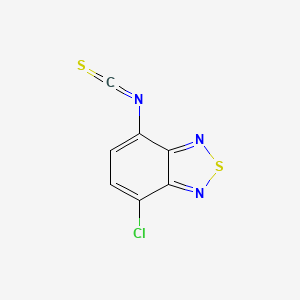
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
